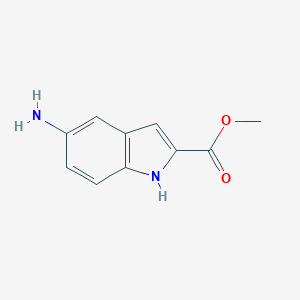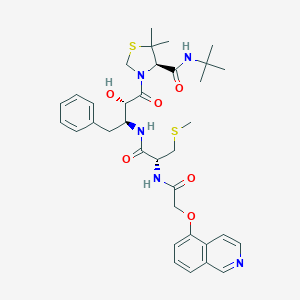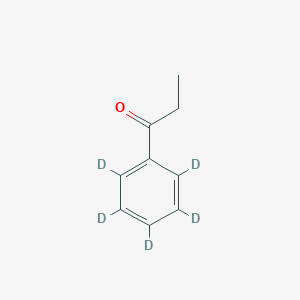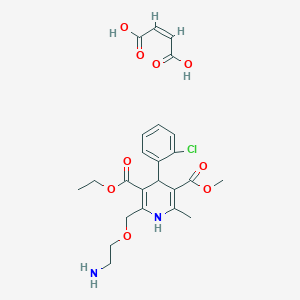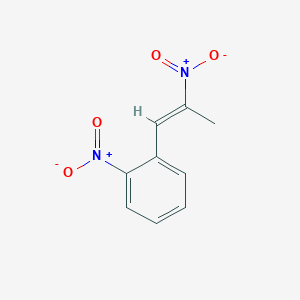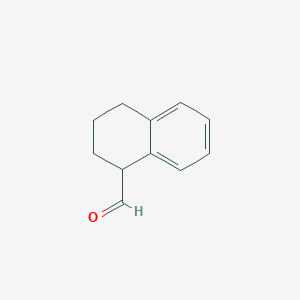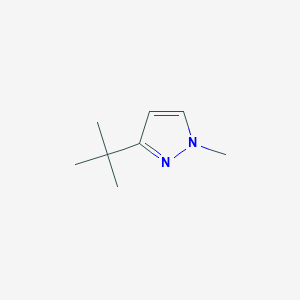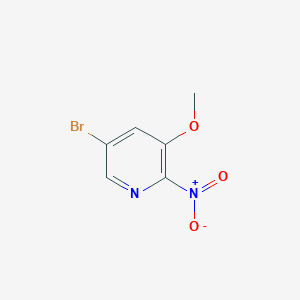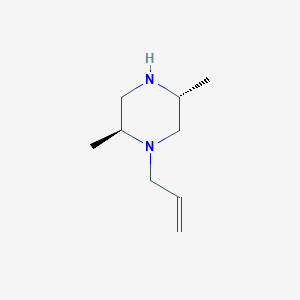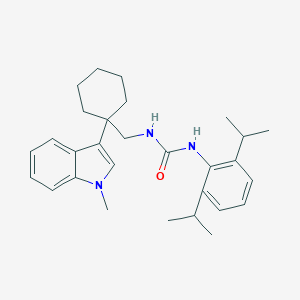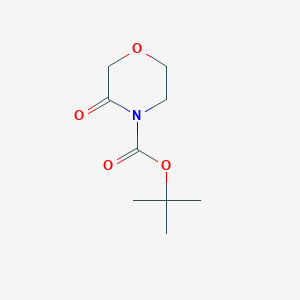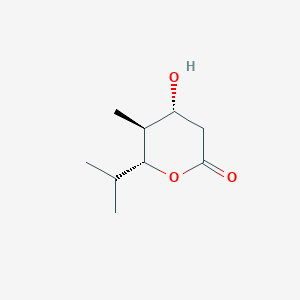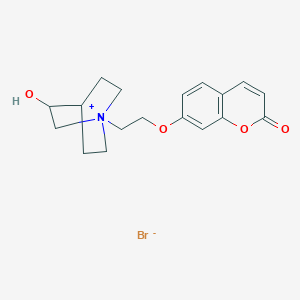
Quinuclidinium, 3-hydroxy-1-(2-((2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)-, bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinuclidinium, 3-hydroxy-1-(2-((2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)-, bromide is a synthetic compound that belongs to the class of quaternary ammonium salts. It is commonly used in scientific research for its unique properties.
Mechanism Of Action
The mechanism of action of Quinuclidinium, 3-hydroxy-1-(2-((2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)-, bromide is complex and not fully understood. It has been reported to interact with the allosteric site of the M1 muscarinic acetylcholine receptor, leading to an increase in the affinity of the receptor for acetylcholine. It has also been shown to inhibit the function of the P2X7 receptor by blocking the ion channel pore.
Biochemical And Physiological Effects
Quinuclidinium, 3-hydroxy-1-(2-((2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)-, bromide has been reported to have a number of biochemical and physiological effects. It has been shown to increase the release of acetylcholine in the hippocampus, which is involved in memory and learning. It has also been reported to inhibit the release of pro-inflammatory cytokines in response to lipopolysaccharide stimulation.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Quinuclidinium, 3-hydroxy-1-(2-((2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)-, bromide in lab experiments is its unique properties. It has been shown to act as an allosteric modulator of the M1 muscarinic acetylcholine receptor, which is involved in a number of physiological processes. However, one of the main limitations of using Quinuclidinium, 3-hydroxy-1-(2-((2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)-, bromide in lab experiments is its limited solubility in water, which can make it difficult to work with.
Future Directions
There are a number of future directions for research on Quinuclidinium, 3-hydroxy-1-(2-((2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)-, bromide. One area of interest is its potential use as a therapeutic agent for the treatment of cognitive disorders such as Alzheimer's disease. Another area of interest is its potential use as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of Quinuclidinium, 3-hydroxy-1-(2-((2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)-, bromide and its potential interactions with other receptors and signaling pathways.
Synthesis Methods
Quinuclidinium, 3-hydroxy-1-(2-((2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)-, bromide is synthesized by the reaction of quinuclidine with 7-hydroxycoumarin-4-acetic acid followed by bromination. This method has been reported to yield high purity and good yield.
Scientific Research Applications
Quinuclidinium, 3-hydroxy-1-(2-((2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)-, bromide is widely used in scientific research due to its unique properties. It has been reported to act as an allosteric modulator of the M1 muscarinic acetylcholine receptor. It has also been shown to inhibit the function of the P2X7 receptor, which is involved in the regulation of inflammation and pain.
properties
CAS RN |
155272-59-6 |
|---|---|
Product Name |
Quinuclidinium, 3-hydroxy-1-(2-((2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)-, bromide |
Molecular Formula |
C18H22BrNO4 |
Molecular Weight |
396.3 g/mol |
IUPAC Name |
7-[2-(3-hydroxy-1-azoniabicyclo[2.2.2]octan-1-yl)ethoxy]chromen-2-one;bromide |
InChI |
InChI=1S/C18H22NO4.BrH/c20-16-12-19(7-5-13(16)6-8-19)9-10-22-15-3-1-14-2-4-18(21)23-17(14)11-15;/h1-4,11,13,16,20H,5-10,12H2;1H/q+1;/p-1 |
InChI Key |
RIQRCCQTTCVTEF-UHFFFAOYSA-M |
SMILES |
C1C[N+]2(CCC1C(C2)O)CCOC3=CC4=C(C=C3)C=CC(=O)O4.[Br-] |
Canonical SMILES |
C1C[N+]2(CCC1C(C2)O)CCOC3=CC4=C(C=C3)C=CC(=O)O4.[Br-] |
synonyms |
Quinuclidinium, 3-hydroxy-1-(2-((2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl) -, bromide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-methylphenyl)methyl]cyclobutanamine](/img/structure/B124460.png)
![1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI)](/img/structure/B124462.png)
